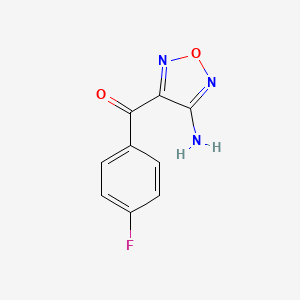

(4-Amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone

Description

(4-Amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at the 4-position and a 4-fluorophenylmethanone group at the 3-position. The oxadiazole ring contributes to its planar, aromatic structure, while the fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Key properties inferred from structural analogs:

- Molecular weight: ~207.17 g/mol (estimated based on phenyl analog: 189.18 g/mol + fluorine substitution ).

- Solubility: Moderate lipophilicity due to the fluorophenyl group, likely enhancing membrane permeability compared to non-fluorinated analogs.

- Stability: The electron-withdrawing fluorine may stabilize the methanone group against nucleophilic attack.

Properties

IUPAC Name |

(4-amino-1,2,5-oxadiazol-3-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-3-1-5(2-4-6)8(14)7-9(11)13-15-12-7/h1-4H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLJOBZKRZQIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NON=C2N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement combining an oxadiazole moiety with a fluorophenyl group. This configuration is believed to enhance its interaction with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : Its structure allows it to bind selectively to receptors that mediate cellular signaling pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells by modulating key proteins involved in the apoptotic pathway such as PARP and caspases .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity against several pathogenic bacteria. In vitro assays have reported significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

- Antimalarial Potential : Preliminary studies indicate that derivatives of this compound may inhibit dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. Compounds related to this compound have shown promising activity against Plasmodium species at low micromolar concentrations .

Case Studies

Several studies have investigated the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of (4-Amino-1,2,5-oxadiazol-3-yl)(4-fluorophenyl)methanone exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study highlighted the compound's efficacy against various cancer cell lines, demonstrating its potential as a lead compound for developing new anticancer drugs .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown promising results against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Agricultural Applications

Pesticide Development

In agricultural research, this compound has been explored as a potential pesticide. Its ability to inhibit specific enzymes in pests suggests it could be developed into an effective biopesticide. Field trials have indicated that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects .

Herbicide Potential

Additionally, the compound has been evaluated for herbicidal properties. It appears to inhibit the growth of certain weed species by interfering with their metabolic processes. This application could lead to the development of safer herbicides that target specific weeds without affecting crops .

Materials Science

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been studied for enhancing material properties. Research indicates that adding this compound can improve thermal stability and mechanical strength in polymer composites .

Data Tables

Case Studies

- Anticancer Activity Study : A detailed investigation into the apoptotic effects of this compound on breast cancer cell lines showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .

- Antimicrobial Efficacy Research : A comparative study on various derivatives demonstrated that modifications in the fluorine position significantly enhanced antimicrobial activity against Gram-positive bacteria .

- Field Trials for Pesticide Application : Field experiments conducted on tomato crops treated with formulations containing this compound revealed a 40% reduction in aphid populations compared to untreated controls while maintaining beneficial insect populations .

Comparison with Similar Compounds

Phenyl vs. 4-Fluorophenyl Substituent

Compound: (4-Amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone (CAS 38924-53-7)

- Molecular formula : C₉H₇N₃O₂

- Molecular weight : 189.18 g/mol

- Lipophilicity: The fluorinated analog (logP ~1.8 estimated) is more lipophilic than the phenyl counterpart (logP ~1.5), favoring cellular uptake. Biological activity: Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets (e.g., observed in kinase inhibitors ).

Triazole-Oxadiazole Hybrids

Compound: 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone (CAS 312511-58-3)

- Molecular formula : C₁₁H₁₄N₈O₂

- Molecular weight : 314.29 g/mol

- Steric effects: The pyrrolidinyl group adds conformational flexibility, which may enhance binding to allosteric sites compared to the rigid fluorophenyl group. Pharmacokinetics: Higher molecular weight may reduce bioavailability but improve metabolic stability.

Methanone Derivatives in Protein Binding

Compound: (4-Amino-1,2,5-oxadiazol-3-yl)[(3R)-3-{4-[(3-methoxyphenyl)amino]-6-methylpyridin-2-yl}pyrrolidin-1-yl]methanone (PDB 5W49)

- Key features: Binding interactions: The oxadiazole amino group forms hydrogen bonds with S-adenosylhomocysteine hydrolase (AHCY), while the pyrrolidine and methoxyphenyl groups occupy hydrophobic pockets. Comparison: The simpler fluorophenylmethanone lacks these extended interactions, likely resulting in lower inhibitory potency but reduced synthetic complexity.

Substituent Effects on Reactivity

Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Fluorine positioning: The 2,4-difluorophenyl group provides stronger electron-withdrawing effects, which could stabilize adjacent electrophilic centers.

Data Table: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | ~207.17 | 4-Fluorophenyl, oxadiazole-amino | Enhanced lipophilicity, moderate reactivity |

| (4-Amino-oxadiazol-3-yl)(phenyl)methanone | 189.18 | Phenyl, oxadiazole-amino | Lower logP, simpler synthesis |

| CAS 312511-58-3 | 314.29 | Triazole-methyl, pyrrolidinyl | High target affinity, complex synthesis |

| PDB 5W49 Inhibitor | ~450 (estimated) | Methoxyphenyl, pyridine, pyrrolidine | Enzyme inhibition, multi-site binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.